molecular formula C10H20ClN B14800755 (1r,2Rs)-camphane-2-amine hydrochloride

(1r,2Rs)-camphane-2-amine hydrochloride

Cat. No.: B14800755
M. Wt: 189.72 g/mol
InChI Key: XVVITZVHMWAHIG-NOXKLTGNSA-N
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Description

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is a bicyclic amine compound with a unique structure. This compound is known for its applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[2.2.1]heptane ring system with three methyl groups and an amine group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the bicyclo[2.2.1]heptane ring system.

    Functionalization: Introduction of the amine group at the 2-position of the bicyclo[2.2.1]heptane ring.

    Methylation: Addition of methyl groups at the 1 and 7 positions.

    Hydrochloride Formation: Conversion of the free amine to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysis: Use of catalysts to enhance reaction rates.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

    Quality Control: Rigorous testing to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amine to other functional groups.

    Substitution: The compound can participate in substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce secondary or tertiary amines.

Scientific Research Applications

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine hydrochloride is unique due to its specific substitution pattern and stereochemistry. The presence of three methyl groups and the specific configuration at the 1 and 2 positions distinguish it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

Molecular Formula

C10H20ClN

Molecular Weight

189.72 g/mol

IUPAC Name

(1R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-amine;hydrochloride

InChI

InChI=1S/C10H19N.ClH/c1-9(2)7-4-5-10(9,3)8(11)6-7;/h7-8H,4-6,11H2,1-3H3;1H/t7?,8?,10-;/m0./s1

InChI Key

XVVITZVHMWAHIG-NOXKLTGNSA-N

Isomeric SMILES

C[C@@]12CCC(C1(C)C)CC2N.Cl

Canonical SMILES

CC1(C2CCC1(C(C2)N)C)C.Cl

Origin of Product

United States

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